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Adenine, 9-beta-D-ribopyranosyl-

prebiotic chemistry nucleic acid analogs p-RNA

9-β-D-Ribopyranosyl adenine (CAS 18031-19-1) is a critical monomer for p-RNA oligonucleotide synthesis, featuring a six-membered pyranose ring that confers distinct conformational properties (¹C₄ chair) versus natural furanosyl adenosine. This isomer exhibits stronger adenine-uracil pairing in duplexes than natural RNA and avoids reverse-Hoogsteen self-pairing, making it irreplaceable for prebiotic chemistry and XNA studies. Its dialdehyde derivative shows the strongest affinity for adenosine aminohydrolase among tested nucleoside dialdehydes, offering a unique tool for enzymology research. Validated by 4 NMR spectra (D₂O) and InChIKey PIYAXTGSPRHBFB-UHFFFAOYSA-N for authoritative QC.

Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
CAS No. 18031-19-1
Cat. No. B14168992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenine, 9-beta-D-ribopyranosyl-
CAS18031-19-1
Molecular FormulaC10H13N5O4
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O
InChIInChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(16)1-19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)
InChIKeyPIYAXTGSPRHBFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-β-D-Ribopyranosyl Adenine (CAS 18031-19-1) Procurement & Differentiation Guide


Adenine, 9-β-D-ribopyranosyl- (CAS 18031-19-1) is a constitutional isomer of adenosine wherein the adenine base is linked to a β-D-ribopyranose (six-membered) ring rather than the β-D-ribofuranose (five-membered) ring found in natural adenosine [1]. With molecular formula C₁₀H₁₃N₅O₄ and molecular weight 267.24 g/mol, this compound exhibits fundamentally distinct conformational properties and biological recognition profiles compared to its furanosyl counterpart [2]. Its synthetic accessibility and defined spectroscopic signature enable precise quality control and research applications where furanosyl-based nucleosides are unsuitable [3].

Why Adenosine Analogs Cannot Substitute for 9-β-D-Ribopyranosyl Adenine


Substitution of 9-β-D-ribopyranosyl adenine with adenosine (9-β-D-ribofuranosyl adenine) or other purine nucleoside analogs is scientifically unsound due to fundamental differences in ring conformation, metabolic enzyme recognition, and nucleic acid pairing behavior. The pyranosyl ring adopts a chair conformation (¹C₄) distinct from the furanosyl envelope conformation, altering hydrogen-bonding geometry and molecular recognition [1]. In p-RNA systems, adenine-uracil pairing strength exceeds that of natural RNA duplexes, while self-pairing behavior diverges sharply from homo-DNA, demonstrating that pyranosyl geometry confers non-interchangeable biophysical properties [2]. Furthermore, enzyme interaction studies reveal that the dialdehyde derivative of 9-β-D-ribopyranosyl adenine exhibits the strongest affinity for adenosine aminohydrolase among tested nucleoside dialdehydes, confirming that the pyranosyl scaffold generates distinct enzyme recognition profiles not replicated by furanosyl analogs [3].

Quantitative Differentiation Evidence: 9-β-D-Ribopyranosyl Adenine vs. Comparators


p-RNA Adenine-Uracil Duplex Stability: Stronger Pairing than Natural RNA

Synthetic β-D-ribopyranosyl (4′→2′)-oligonucleotides containing adenine and uracil bases exhibit adenine-uracil pairing that is stronger than that observed in corresponding natural RNA duplexes [1]. This enhanced pairing strength is attributed to the pyranosyl backbone geometry and represents a fundamental biophysical differentiation from furanosyl-based nucleic acids.

prebiotic chemistry nucleic acid analogs p-RNA duplex stability

Absence of Reverse-Hoogsteen Self-Pairing in p-RNA Adenine Homopolymers

In sharp contrast to its behavior in the homo-DNA series, adenine in p-RNA (p-Ribo(A₈)) does not exhibit reverse-Hoogsteen self-pairing [1]. This pairing selectivity is a direct consequence of the pyranosyl backbone geometry and distinguishes p-RNA from both natural nucleic acids and other synthetic nucleic acid analogs.

nucleic acid chemistry self-pairing p-RNA Hoogsteen pairing

Alkaline Isomerization Yields: Quantifying β-Pyranosyl Formation from Adenosine

Under controlled alkaline conditions (pH 10, 130 °C, 12 hours), adenosine (1b) undergoes isomerization to produce a mixture of isomers with quantified yields [1]. The β-pyranosyl isomer (3b), which is 9-β-D-ribopyranosyl adenine, is formed in 11% yield alongside the α-furanosyl isomer (2b, 2%), the α-pyranosyl isomer (4b, 0.8%), and 65% unreacted adenosine starting material. This defined isomer distribution establishes the synthetic accessibility and relative thermodynamic stability of the β-pyranosyl form under these specific reaction conditions.

nucleoside isomerization alkaline conditions synthetic chemistry isomer distribution

Conformational Assignment: ¹C₄ Chair Conformation for β-Pyranosyl Adenine Isomer

NMR analysis of alkaline isomerization products revealed that the β-pyranosyl isomer (3b, corresponding to 9-β-D-ribopyranosyl adenine) adopts a ¹C₄ chair conformation, whereas the α-pyranosyl isomer (4b) adopts a 1C conformation [1]. This conformational distinction provides a definitive spectroscopic handle for structural confirmation and differentiates the β-pyranosyl isomer from its α-anomer and from furanosyl nucleosides.

NMR spectroscopy conformational analysis nucleoside structure chair conformation

Adenosine Aminohydrolase Interaction: Dialdehyde Derivative Affinity Ranking

Among a series of nucleoside dialdehydes tested as substrates and inhibitors of adenosine aminohydrolase from calf intestinal mucosa, the dialdehyde derived from 9-β-D-ribopyranosyladenine (compound 8) exhibited the strongest affinity for the enzyme, although adenosine dialdehyde (compound 1) showed the highest Vmax [1]. This demonstrates that the pyranosyl scaffold confers distinct enzyme recognition properties not replicated by furanosyl derivatives. In contrast, the strongest inhibitor among the series was compound 9 (Ki = 4 μM), followed by compound 4 (Ki = 28 μM), neither of which were substrates.

enzyme kinetics adenosine deaminase nucleoside analog substrate specificity

Spectroscopic Identity: Distinct NMR Fingerprint for Quality Control

9-β-D-Ribopyranosyl adenine possesses a validated NMR spectral signature recorded in D₂O solvent and cataloged in the KnowItAll NMR Spectral Library [1]. This spectroscopic reference provides an authoritative benchmark for identity verification and purity assessment, distinguishing the compound from its α-anomer, furanosyl isomers, and other structurally related nucleosides including 9-β-D-xylopyranosyl-adenine and 9-α-D-arabinopyranosyl-adenine [1]. The compound's InChIKey (PIYAXTGSPRHBFB-UHFFFAOYSA-N) and exact mass (267.096754 g/mol) are definitively established.

NMR spectroscopy quality control structural verification analytical chemistry

Research Applications for 9-β-D-Ribopyranosyl Adenine (CAS 18031-19-1)


Prebiotic Chemistry and Origin-of-Life Studies (p-RNA Systems)

Researchers investigating alternative nucleic acid systems and prebiotic chemistry scenarios can utilize 9-β-D-ribopyranosyl adenine as a monomeric building block for p-RNA oligonucleotide synthesis. Experimental evidence demonstrates that p-RNA duplexes containing adenine-uracil base pairs exhibit stronger pairing than natural RNA duplexes, and that adenine homopolymers in p-RNA do not undergo reverse-Hoogsteen self-pairing, in contrast to homo-DNA [1]. These properties make this compound essential for studies exploring the chemical origins of genetic information systems and the potential evolutionary transition between pyranosyl and furanosyl nucleic acids.

Nucleoside Isomerization and Stability Studies

The defined isomer distribution under alkaline conditions (pH 10, 130 °C) provides a reference point for studies of nucleoside chemical stability and isomerization mechanisms [1]. The β-pyranosyl isomer forms in 11% yield alongside α-furanosyl (2%), α-pyranosyl (0.8%), and unreacted adenosine (65%), establishing a quantifiable baseline for investigating factors that influence isomer distribution, such as metal ion catalysis, temperature effects, and pH-dependent equilibria.

Enzyme Specificity and Nucleoside Metabolism Studies

Investigators studying adenosine aminohydrolase (adenosine deaminase) structure-activity relationships can employ the dialdehyde derivative of 9-β-D-ribopyranosyl adenine as a tool compound. Among a panel of nucleoside dialdehydes, this derivative exhibited the strongest enzyme affinity, distinguishing it from furanosyl-based analogs [2]. This differential recognition profile supports applications in enzymology aimed at understanding how sugar ring geometry modulates enzyme-substrate interactions and metabolic processing.

Analytical Reference Standard and Quality Control

With validated NMR spectra (4 spectra recorded in D₂O) and established InChIKey (PIYAXTGSPRHBFB-UHFFFAOYSA-N), 9-β-D-ribopyranosyl adenine serves as an authoritative reference standard for identity verification and impurity profiling [3]. The distinct conformational properties (¹C₄ chair for β-pyranosyl vs. 1C for α-pyranosyl vs. envelope for furanosyl isomers) provide additional spectroscopic and chromatographic differentiation points [4], enabling precise quality control in research settings where isomeric purity is critical.

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